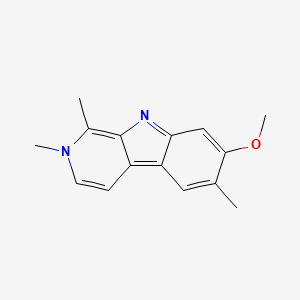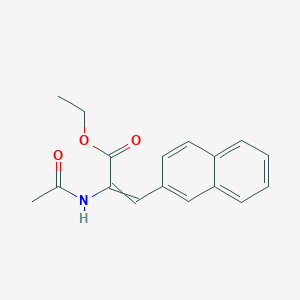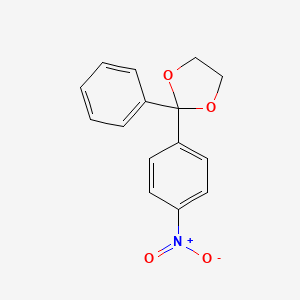
2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms The compound also features a nitrophenyl group and a phenyl group attached to the dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane typically involves the reaction of 4-nitrobenzaldehyde with phenylacetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The phenyl groups can be oxidized under strong oxidative conditions, although this is less common.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 2-(4-Aminophenyl)-2-phenyl-1,3-dioxolane.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interaction with molecular targets.
相似化合物的比较
2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane can be compared with other similar compounds such as:
2-(4-Nitrophenyl)-1,3-dioxolane: Lacks the phenyl group, which may affect its chemical properties and reactivity.
2-Phenyl-1,3-dioxolane: Lacks the nitrophenyl group, which may reduce its potential biological activities.
4-Nitrophenyl-2-phenyl-1,3-dioxane: Contains a dioxane ring instead of a dioxolane ring, which may alter its chemical behavior.
The uniqueness of this compound lies in the combination of the nitrophenyl and phenyl groups attached to the dioxolane ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
190448-47-6 |
|---|---|
分子式 |
C15H13NO4 |
分子量 |
271.27 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C15H13NO4/c17-16(18)14-8-6-13(7-9-14)15(19-10-11-20-15)12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI 键 |
VVVCJKKPLCVZOO-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


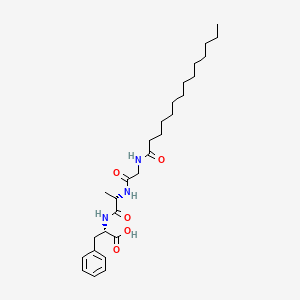
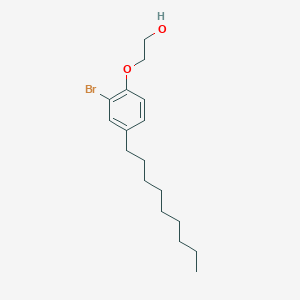
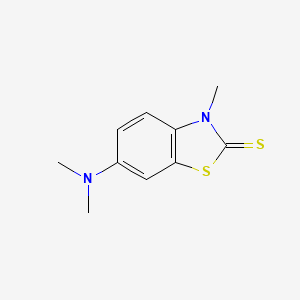
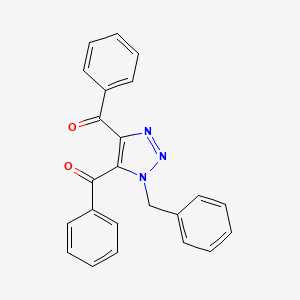
![1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]-](/img/structure/B12565892.png)

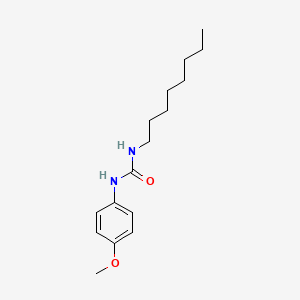
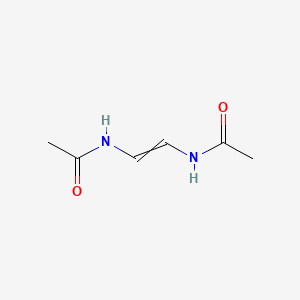

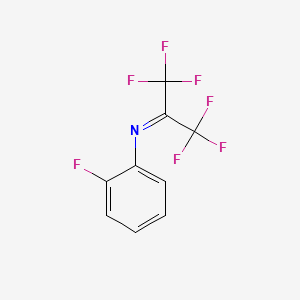
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
